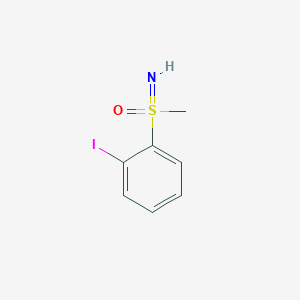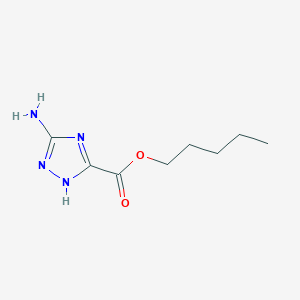![molecular formula C18H16BrN3O2S B13108754 5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide CAS No. 89346-37-2](/img/structure/B13108754.png)
5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is a complex organic compound that belongs to the class of biindoles Biindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biindole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biindole quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-pyrazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Uniqueness
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is unique due to its biindole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89346-37-2 |
|---|---|
Formule moléculaire |
C18H16BrN3O2S |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
5-bromo-3-(1H-indol-4-yl)-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-21(2)25(23,24)22-11-16(15-10-12(19)6-7-18(15)22)13-4-3-5-17-14(13)8-9-20-17/h3-11,20H,1-2H3 |
Clé InChI |
YSSSVMKSZMLLAW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)

![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)





![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)
